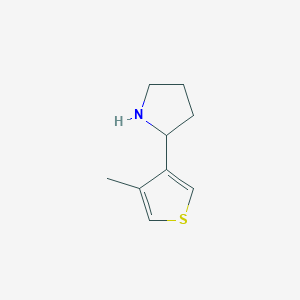
3-(Dimethylamino)benzimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)benzimidamide is a chemical compound with the molecular formula C9H13N3. It belongs to the class of benzimidazole derivatives, which are known for their significant pharmacological activities. Benzimidazole derivatives have been extensively studied for their therapeutic potential, including antiulcer, analgesic, and anthelmintic properties .
准备方法
The synthesis of 3-(Dimethylamino)benzimidamide typically involves the reaction of 3-(dimethylamino)benzonitrile with ammonia or an amine under specific conditions. One common method includes the use of aluminum chloride as a catalyst, which facilitates the reaction between 2-aminobenzonitrile and aromatic amines . The reaction conditions can vary, but they often involve refluxing in a suitable solvent such as ethanol or water.
Industrial production methods for benzimidazole derivatives, including this compound, focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as using eco-friendly solvents and catalysts, are increasingly being adopted .
化学反应分析
3-(Dimethylamino)benzimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
3-(Dimethylamino)benzimidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, antiviral, and antimicrobial activities
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(Dimethylamino)benzimidamide involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to inhibit enzymes involved in DNA synthesis and repair, which can lead to their anticancer effects. They may also interact with receptors in the central nervous system, contributing to their analgesic and anti-inflammatory properties .
相似化合物的比较
3-(Dimethylamino)benzimidamide can be compared with other benzimidazole derivatives, such as:
- 2-(Dimethylamino)benzimidazole
- 5,6-Dimethylbenzimidazole
- 2-Phenylbenzimidazole
These compounds share a similar benzimidazole core structure but differ in their substituents, which can significantly impact their pharmacological activities. For example, 5,6-Dimethylbenzimidazole is a breakdown product of vitamin B12 and has different biological activities compared to this compound .
属性
分子式 |
C9H13N3 |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
3-(dimethylamino)benzenecarboximidamide |
InChI |
InChI=1S/C9H13N3/c1-12(2)8-5-3-4-7(6-8)9(10)11/h3-6H,1-2H3,(H3,10,11) |
InChI 键 |
LYYSFVLCXJXISG-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=CC(=C1)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


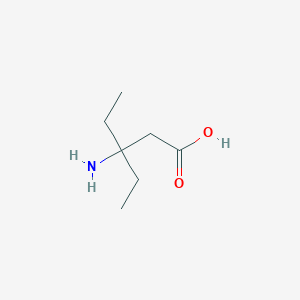
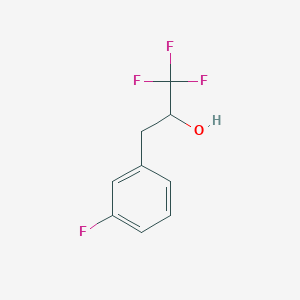
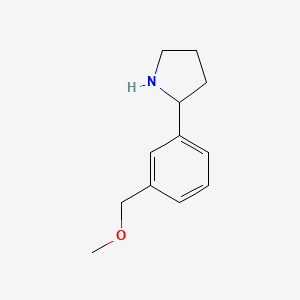
![rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13607892.png)
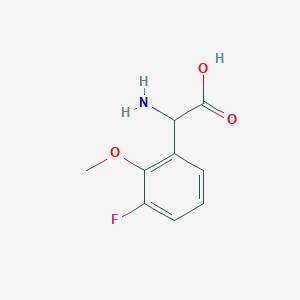
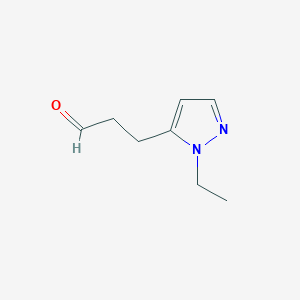
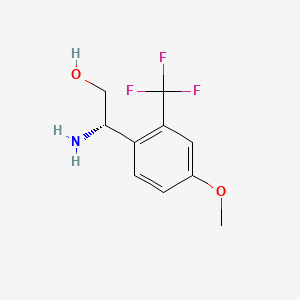
![3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid](/img/structure/B13607922.png)

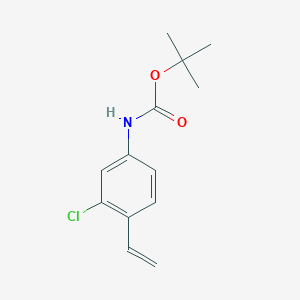
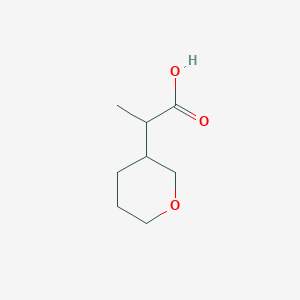
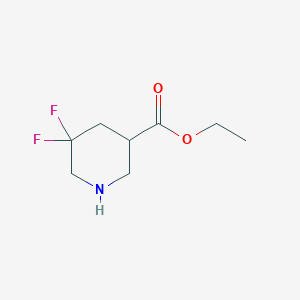
![5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13607965.png)
